7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole
Description
7,8-Dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole (CAS: 82182-84-1) is a fused heterocyclic compound featuring a benzimidazole core linked to a seven-membered 1,4-dioxepine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research. The compound is commercially available in 95% purity (custom synthesis) but has been discontinued in standard catalogues .
Properties
IUPAC Name |
1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h4-6H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIZGEHEMQNNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)NC=N3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxepin and benzimidazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Ring Systems
The compound’s structural uniqueness lies in its seven-membered dioxepine ring , distinguishing it from analogues with smaller or heteroatom-substituted fused rings. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Heteroatom Substitution : Replacement of benzimidazole with benzothiazole (e.g., CAS 885461-34-7) introduces sulfur, altering electronic properties and solubility. Benzotriazole derivatives (e.g., CAS 1185320-30-2) exhibit enhanced π-stacking capacity due to additional nitrogen atoms .
Antimicrobial Activity :
- While direct data for this compound is lacking, structurally related benzimidazoles (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) show moderate antifungal and antibacterial activity .
Commercial and Industrial Relevance
- Price: Derivatives like 7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine cost $168–$684 per 500 mg, reflecting higher complexity compared to simpler benzimidazoles .
Biological Activity
7,8-Dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole is a complex organic compound with the molecular formula C11H12N2O3. Its unique fused ring structure combines a dioxepin and benzimidazole moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinct structure that enhances its interaction with biological targets. The fused dioxepin and benzimidazole rings contribute to its chemical stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazole |
| CAS Number | 919021-53-7 |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies have demonstrated that derivatives of benzimidazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research on benzimidazole-4,7-diones has shown significant activity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The cytotoxicity was evaluated using proliferation assays and apoptosis tests, indicating that these compounds can induce cell death in hypoxic tumor environments by targeting specific pathways such as hypoxia-inducible factor 1 (HIF-1) .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been widely studied for their effectiveness against bacterial and fungal strains. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
3. Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Detailed studies are needed to elucidate specific enzyme targets and inhibition mechanisms.
The biological effects of this compound are primarily mediated through its interaction with cellular proteins and enzymes. The compound can modulate signal transduction pathways that regulate cell growth and apoptosis:
- Caspase Activation : Induces apoptosis through caspase-dependent pathways.
- DNA Damage : Exhibits properties that lead to DNA fragmentation in cancer cells .
- Hypoxia Targeting : Selectively acts on tumor cells under low oxygen conditions.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Benzimidazole Derivatives : Investigated the cytotoxic effects of various benzimidazole derivatives on A549 and WM115 cell lines. The study reported significant apoptotic activity linked to hypoxic conditions .
- Pharmacological Evaluation : A recent review emphasized the synthesis of hybrid compounds combining benzimidazole with oxadiazole to enhance therapeutic efficacy against multiple targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
